N,N,N',N'-tetramethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
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Overview
Description
N5,N5,N6,N6-tetramethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a synthetic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of oxadiazolo-pyrazines, which are characterized by their fused ring systems containing nitrogen and oxygen atoms. The presence of multiple methyl groups and the oxadiazole ring contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5,N5,N6,N6-tetramethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of appropriate precursors under controlled conditions. This step often requires the use of reagents such as hydrazine derivatives and nitriles.
Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the fused oxadiazolo-pyrazine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N5,N5,N6,N6-tetramethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Formation of substituted oxadiazolo-pyrazine derivatives with various functional groups.
Scientific Research Applications
N5,N5,N6,N6-tetramethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of N5,N5,N6,N6-tetramethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular metabolism and signaling.
Pathways Involved: It can modulate pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N5,N6-bis(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine: Known for its mitochondrial uncoupling properties and potential anti-obesity effects.
N5,N6-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine: Similar structure but with fewer methyl groups, leading to different chemical properties.
Uniqueness
N5,N5,N6,N6-tetramethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is unique due to its specific methylation pattern and the resulting chemical properties. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.
Properties
Molecular Formula |
C8H12N6O |
---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
5-N,5-N,6-N,6-N-tetramethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C8H12N6O/c1-13(2)7-8(14(3)4)10-6-5(9-7)11-15-12-6/h1-4H3 |
InChI Key |
DDKNPKMKNTZKBO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=NON=C2N=C1N(C)C |
Origin of Product |
United States |
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